molecular formula C10H13NO3 B3051712 4-(1-Methylpropyl)-2-nitrophenol CAS No. 3555-18-8

4-(1-Methylpropyl)-2-nitrophenol

Cat. No.: B3051712
CAS No.: 3555-18-8
M. Wt: 195.21 g/mol
InChI Key: GCDCKEORRIGZKI-UHFFFAOYSA-N
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Description

4-(1-Methylpropyl)-2-nitrophenol is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenol, where the phenolic hydrogen is substituted by a nitro group at the second position and a 1-methylpropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpropyl)-2-nitrophenol typically involves the nitration of 4-(1-Methylpropyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the nitration reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpropyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(1-Methylpropyl)-2-aminophenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: 4-(1-Methylpropyl)-2-nitroquinone.

Scientific Research Applications

4-(1-Methylpropyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methylpropyl)-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methylpropyl)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrophenol: Lacks the 1-methylpropyl group, affecting its solubility and reactivity.

    4-Nitrophenol: Lacks the 1-methylpropyl group, influencing its chemical properties and applications.

Uniqueness

4-(1-Methylpropyl)-2-nitrophenol is unique due to the presence of both the nitro and 1-methylpropyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-butan-2-yl-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-7(2)8-4-5-10(12)9(6-8)11(13)14/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDCKEORRIGZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871034
Record name 4-(1-Methylpropyl)-2-nitrophenol
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Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3555-18-8
Record name 4-(1-Methylpropyl)-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3555-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(1-Methylpropyl)-2-nitrophenol
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Record name 4-(1-Methylpropyl)-2-nitrophenol
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Record name 4-(1-methylpropyl)-2-nitrophenol
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Record name 4-(1-Methylpropyl)-2-nitrophenol
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Synthesis routes and methods

Procedure details

To a stirred mixture of 50 ml of water, 50 ml of ether and 10.0 g of 4-sec-butylphenol was added dropwise, 7.5 ml of 61% nitric acid was added dropwise while cooling with ice. After, the temperature of the mixture was raised to room temperature and the reaction was continued for 4 days. The reaction mixture was extracted with 300 ml of ethyl acetate, washed with a brine and dried with anhydrous sodium sulfate. The drying agent was filtered off and the solvent was distilled away. The residue was purified by subjecting to silica-gel column-chromatography [eluent:chloroform] to give 14.71 g of 4-sec-butyl-2-nitrophenol.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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